molecular formula C25H48O4 B1232828 Monoerucin CAS No. 5389-95-7

Monoerucin

Cat. No. B1232828
CAS RN: 5389-95-7
M. Wt: 412.6 g/mol
InChI Key: ZXNAIPHYBVMMPY-KTKRTIGZSA-N
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Description

Monoerucin is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It has a molecular weight of 412.65 and a molecular formula of C25H48O4 .

Scientific Research Applications

  • Phase Behavior in Water Systems :

    • Qiu and Caffrey (1999) conducted a study on the phase behavior of the monoerucin/water system, revealing the presence of the pure HII phase extending from approximately 10 to 22% water and from about 35 to 125 degrees Celsius. Their research also confirmed the existence of the lamellar crystal phase, with the lamellar liquid crystal and cubic-Ia3d phases at intermediate temperatures and hydration levels (Qiu & Caffrey, 1999).
  • Biochemical Applications :

    • Markey (1984) described the use of the cationic exchange column MonoQ for the purification of deoxyribonuclease I (DNase I), an enzyme with applications in nucleic acid and cell motility research. This method allowed the rapid purification of high-purity DNase I, highlighting the importance of such techniques in biochemical research (Markey, 1984).
  • Genetic Research and Disease Correlation :

    • Ohtsubo et al. (2003) developed an integrated database system, MutationView, which deals mainly with monogenic diseases. This system helps in understanding the correlation between disease and genetic diversity, demonstrating the utility of monoerucin in genetic research (Ohtsubo et al., 2003).
  • Development of Scientific Research Tools :

    • Holguín et al. (2017) highlighted the development of a web application for the classification and storage of bibliographic sources for the MONOIL Project at the University of Guayaquil. This project analyzed environmental pollution models due to oil spill in Ecuador, demonstrating the interdisciplinary applications of monoerucin in environmental research and data management (Holguín et al., 2017).

Safety And Hazards

Monoerucin should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and it should be handled with chemical impermeable gloves. In case of accidental ingestion or contact, medical attention should be sought immediately .

properties

IUPAC Name

2,3-dihydroxypropyl (Z)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(28)29-23-24(27)22-26/h9-10,24,26-27H,2-8,11-23H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNAIPHYBVMMPY-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801273979
Record name 2,3-Dihydroxypropyl (13Z)-13-docosenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Monoerucin

CAS RN

5389-95-7, 28063-42-5
Record name 2,3-Dihydroxypropyl (13Z)-13-docosenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5389-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl 1-erucate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005389957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl (13Z)-13-docosenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801273979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-docos-13-enoic acid, monoester with glycerol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.360
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-ERUCATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KL48IT5UG7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
129
Citations
H Qiu, M Caffrey - Chemistry and physics of lipids, 1999 - Elsevier
… The lipid of interest in the current communication is monoerucin. Monoerucin is a monoacylglycerol … Our interest in monoerucin arises because it is a member of a homologous …
Number of citations: 48 www.sciencedirect.com
JP Sergiel, L Gabucci - Reproduction, Nutrition, Developpement, 1980 - europepmc.org
… The high amount of 2-monoerucin resulting from diets containing trierucin explained the improved … It also seemed that 2-monoerucin enhanced the digestibility of saturated fatty acids. …
Number of citations: 4 europepmc.org
GP McNeill, PE Sonnet - Journal of the American Oil Chemists' Society, 1995 - Springer
… The mole ratio of octanoic acid-to-monoerucin at the beginning of the reaction was varied … 6 to Cl4 were reacted singly with monoerucin at a fatty acid/monoerucin mole ratio of 2:1 under …
Number of citations: 43 link.springer.com
YH Lin, AHC Huang - Archives of biochemistry and biophysics, 1983 - Elsevier
… The nascent dierucin and monoerucin pro… monoerucin were not accumulated but rapidly hydrolyzed to fatty acids (Fig. 3), even though the lipase hydrolyzed dierucin and monoerucin at …
Number of citations: 98 www.sciencedirect.com
K Larsson, K Gabrielsson… - Journal of the Science of …, 1978 - Wiley Online Library
… The phase diagram of monoerucin-water was reported by Lutton2 to exhibit only the lamellar liquid crystalline phase. This system was re-examined as it did not seem correct in …
Number of citations: 41 onlinelibrary.wiley.com
HA Kolb, E Bamberg - Biochimica et Biophysica Acta (BBA)-Biomembranes, 1977 - Elsevier
… for solvent containing as for solvent free monoerucin membranes. Interestingly, dilution to 0.1 M … current noise for a typical experiment with a monoerucin/n-hexadecan membrane in the …
Number of citations: 186 www.sciencedirect.com
F Ergan, S Lamare, M Trani - Annals of the New York Academy …, 1992 - Wiley Online Library
… The peaks observed have the following retention times: monoerucin, 6.8 minutes; erucic acid, 7.4 minutes; and dierucin, 12.5 minutes. … V, dierucin; 0, monoerucin; 0, erucic acid. …
Number of citations: 10 nyaspubs.onlinelibrary.wiley.com
V Kiosseoglou, P Kouzounas - Journal of dispersion science and …, 1993 - Taylor & Francis
Adsorbed film viscoelasticity experiments were conducted in order to study the contribution of diglycerides, monoglycerides and free fatty acids to the interaction between the surface-…
Number of citations: 20 www.tandfonline.com
I Vodyanoy, JE Hall - Biophysical journal, 1984 - cell.com
… shows typical IV curves for monoerucin (top curve) and for monomyristolein (lower curve) at … much steeper function of voltage than the IV curve of monoerucin (22 carbons in the chain). …
Number of citations: 16 www.cell.com
JH Gil, JY Hong, JH Jung, KJ Kim… - … in Mass Spectrometry …, 2007 - Wiley Online Library
… are disrupted by the presence of the double bond, giving two abundant ions, at m/z 279 and 225 for sodiated monooleoyl-rac-glycerol and at m/z 335 and 281 for sodiated monoerucin, …

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